molecular formula C20H11Cl3N2O B11104297 N-[(E)-(4-chlorophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-chlorophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11104297
M. Wt: 401.7 g/mol
InChI Key: DCFWWOWINVXFKM-UHFFFAOYSA-N
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Description

N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as solvent recovery and recycling to minimize waste and improve efficiency. The final product is typically obtained in high purity through advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms may be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine and aldehyde.

Scientific Research Applications

N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its structure allows it to interact with cellular membranes, potentially disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is unique due to its specific substitution pattern and the presence of both chlorophenyl and benzoxazolyl groups

Properties

Molecular Formula

C20H11Cl3N2O

Molecular Weight

401.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H11Cl3N2O/c21-13-3-1-12(2-4-13)11-24-15-6-8-19-18(10-15)25-20(26-19)16-9-14(22)5-7-17(16)23/h1-11H

InChI Key

DCFWWOWINVXFKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)Cl

Origin of Product

United States

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